molecular formula C26H30N2O4S2 B2866713 (Z)-6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylhexanamide CAS No. 613225-58-4

(Z)-6-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylhexanamide

Cat. No.: B2866713
CAS No.: 613225-58-4
M. Wt: 498.66
InChI Key: FXHNNXKACAKLMD-NKFKGCMQSA-N
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Description

The compound is a thiazolidine derivative with a phenethylamide moiety. Thiazolidines are a class of organic compounds with a five-membered ring containing a nitrogen atom, a sulfur atom, and three carbon atoms . The phenethylamide moiety suggests potential bioactivity, as phenethylamines are a class of compounds with various biological effects .


Molecular Structure Analysis

The compound likely has a rigid thiazolidine ring system, with the phenethylamide moiety providing some flexibility. The presence of the benzylidene moiety suggests potential for conjugation and planarity .


Chemical Reactions Analysis

Thiazolidines can undergo various reactions, including ring-opening reactions, depending on the substituents present . The phenethylamide moiety might undergo reactions typical of amides, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. Generally, we can expect it to have properties typical of similar sized organic compounds .

Scientific Research Applications

Antimicrobial Applications

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. For instance, a series of thiazolidinone derivatives demonstrated moderate to good antimicrobial activities, comparable to standard drugs like Ampicillin and Ciprofloxacin in some cases. These findings suggest their potential as antimicrobial agents in medical research and treatment strategies (PansareDattatraya & Devan, 2015).

Anticancer Applications

Research on thiazolidinone derivatives has also extended into the realm of anticancer activity. Certain derivatives were found to exhibit significant anticancer properties in vitro, highlighting their potential as scaffolds for developing new anticancer agents. This includes studies where derivatives showed promising results against human cancer cell lines, indicating their potential utility in cancer research and therapy development (Deep et al., 2016).

Complexing Properties and Potential for Membrane Processes

The complexing properties of thiazolidinone derivatives with metals have been explored, demonstrating their potential in membrane processes as sodium cation carriers. This suggests their applicability in the field of material science, particularly in the development of membranes for specific ion transport (Kosterina et al., 2004).

Photodynamic Therapy Applications

Certain derivatives of thiazolidinones have been synthesized and characterized for their photochemical properties, indicating their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yields, crucial for the effectiveness of Type II photosensitizers in PDT (Pişkin et al., 2020).

Structural Analysis and Supramolecular Chemistry

Studies on the supramolecular structures of thiazolidinone derivatives have provided insights into their hydrogen-bonding patterns, crystal packing, and potential for forming various supramolecular architectures. This research contributes to the understanding of molecular interactions and the design of molecular assemblies with specific properties (Delgado et al., 2005).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also be interesting to explore its potential uses in various fields, such as medicinal chemistry .

Properties

IUPAC Name

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S2/c1-31-21-13-12-20(17-22(21)32-2)18-23-25(30)28(26(33)34-23)16-8-4-7-11-24(29)27-15-14-19-9-5-3-6-10-19/h3,5-6,9-10,12-13,17-18H,4,7-8,11,14-16H2,1-2H3,(H,27,29)/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHNNXKACAKLMD-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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